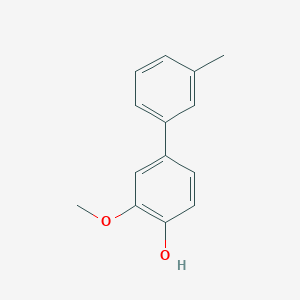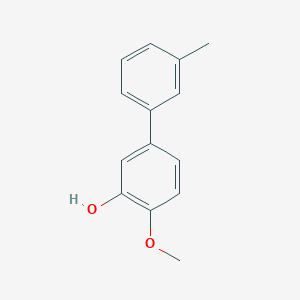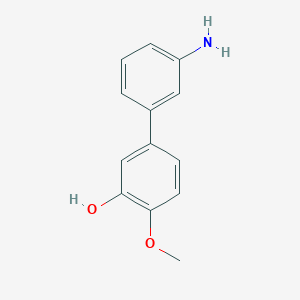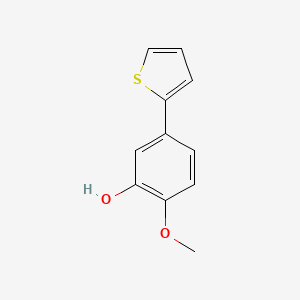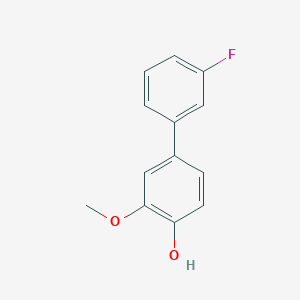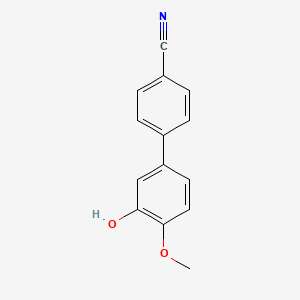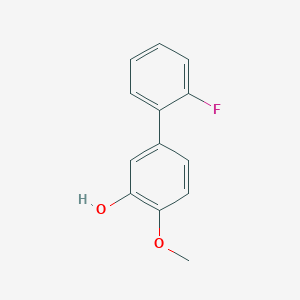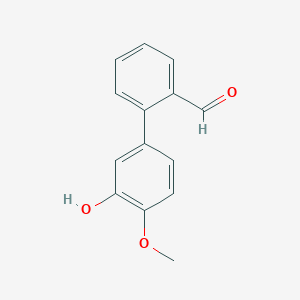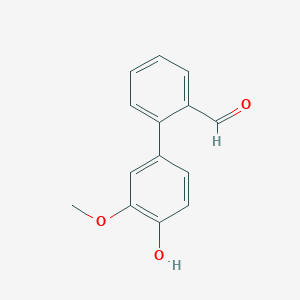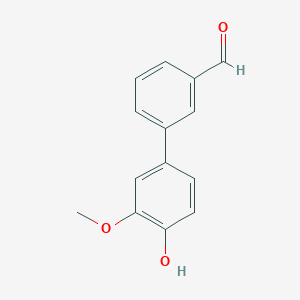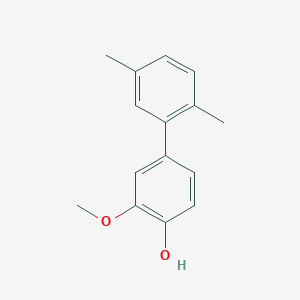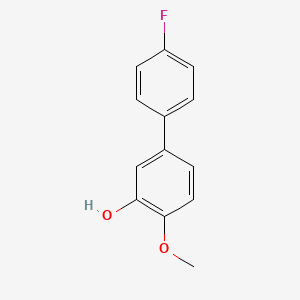
5-(4-Fluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-2-methoxyphenol, 95% (5-FPM-95) is a synthetic phenolic compound with a wide range of scientific applications. It is a key intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 5-FPM-95 is widely used in research laboratories due to its low cost and availability.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, such as the synthesis of 4-fluoro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic esters. 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is also used as a fluorescent probe for the detection of metal ions and for the detection of DNA and other biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as a nucleophile, forming a covalent bond with the target molecule. This covalent bond can then be broken down by hydrolysis or other chemical reactions. Additionally, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% may interact with the target molecule through hydrogen bonding or van der Waals interactions.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is not known to have any direct biochemical or physiological effects. However, it may interact with proteins and other biomolecules, leading to changes in the activity of these molecules. For example, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is a relatively inexpensive and readily available compound, making it a useful reagent for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(4-Fluorophenyl)-2-methoxyphenol, 95% is a hazardous material and should be handled with care. Additionally, it is important to note that the reaction between 4-fluorophenol and 2-methoxyphenol requires the use of a base, which can lead to the formation of hazardous byproducts.
Direcciones Futuras
The potential future directions for 5-(4-Fluorophenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective manufacturing processes. Finally, 5-(4-Fluorophenyl)-2-methoxyphenol, 95% could be explored as a potential fluorescent probe for the detection of DNA, proteins, and other biomolecules.
Métodos De Síntesis
5-(4-Fluorophenyl)-2-methoxyphenol, 95% is typically synthesized by a reaction between 4-fluorophenol and 2-methoxyphenol. This reaction is usually performed in an organic solvent, such as methanol, and catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 50-60 °C and a pressure of 1-2 bar. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by precipitation or distillation.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQBTXTJYNNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685428 |
Source


|
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261930-64-6 |
Source


|
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

